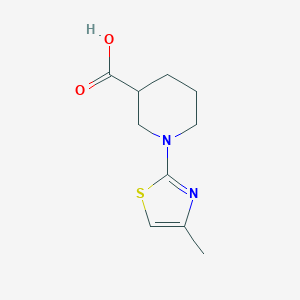
Ethyl 2,6,7-trimethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6,7-trimethylquinoline-3-carboxylate is a chemical compound of the quinoline family. It is used for proteomics research . The molecular formula is C15H17NO2 and the molecular weight is 243.3 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6,7-trimethylquinoline-3-carboxylate is defined by the molecular formula C15H17NO2 . This indicates that it contains 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2,6,7-trimethylquinoline-3-carboxylate is 243.3 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthetic Methodology and Chemical Reactivity Another aspect of research has been the development of efficient synthetic methodologies for compounds related to ethyl 2,6,7-trimethylquinoline-3-carboxylate. This includes studies on the reactivity and synthesis of various quinolone and hexahydroquinoline derivatives, which are essential for exploring their potential applications in different fields of chemistry and pharmacology (Gupta & Misra, 2008).
Innovative Synthesis Approaches The focus on novel synthesis techniques is also evident, such as the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This approach highlights the importance of clean and efficient synthesis methods in modern chemical research (Khaligh, 2014).
Potential in Antimycobacterial Activity There is also research into the antimycobacterial activities of certain ethyl 2,6,7-trimethylquinoline-3-carboxylate derivatives. This involves the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Baydar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 2,6,7-trimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-6-9(2)10(3)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWJEOYUFQXCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588903 |
Source


|
| Record name | Ethyl 2,6,7-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892874-87-2 |
Source


|
| Record name | Ethyl 2,6,7-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)



